molecular formula C16H18N2O3S B5606206 3-{[4-(4-PROPYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[4-(4-PROPYLPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5606206
M. Wt: 318.4 g/mol
InChI Key: WNKXVXLSQUSZIC-UHFFFAOYSA-N
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Description

3-{[4-(4-Propylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Propylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation of the phenyl ring using a propyl halide in the presence of a strong base.

    Carbamoylation: The thiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Formation of Propanoic Acid:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Propylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbamoyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, amine derivatives, and thiol derivatives.

Scientific Research Applications

3-{[4-(4-Propylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its thiazole moiety.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Material Science: It is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Propylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, disrupt microbial cell wall synthesis, or induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid
  • 3-{[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid
  • 3-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid

Uniqueness

3-{[4-(4-Propylphenyl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid is unique due to its specific propyl group, which may confer distinct biological activities and physicochemical properties compared to its methyl, ethyl, and butyl analogs. This uniqueness can be attributed to differences in hydrophobicity, steric effects, and electronic properties, which can influence its interaction with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

4-oxo-4-[[4-(4-propylphenyl)-1,3-thiazol-2-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-3-11-4-6-12(7-5-11)13-10-22-16(17-13)18-14(19)8-9-15(20)21/h4-7,10H,2-3,8-9H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXVXLSQUSZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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